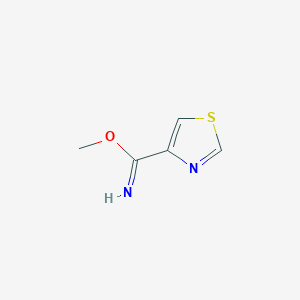
Methyl 1,3-thiazole-4-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-thiazole-4-carboximidate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-thiazole-4-carboximidate typically involves the reaction of thioamides with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Thioamide+Methyl chloroformate→Methyl 1,3-thiazole-4-carboximidate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-thiazole-4-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 1,3-thiazole-4-carboximidate is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential in drug development, particularly in anticancer therapies and antibiotic formulations.
Antitumor Activity
Recent studies have highlighted the potential of 1,3-thiazole derivatives, including this compound, as promising candidates for anticancer agents. These compounds exhibit significant biological activity against various cancer cell lines due to their ability to interact with multiple biological targets. The mechanism of action often involves:
- Inhibition of Key Enzymes : Compounds derived from this scaffold have shown effectiveness as inhibitors of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine nucleotide synthesis in proliferating cancer cells .
- Targeting Kinases : Some derivatives have been developed to inhibit focal adhesion kinase (FAK) and other kinases involved in cancer progression .
Case Studies
- Synthesis and Evaluation : A series of 1,3-thiazole derivatives were synthesized and evaluated for their anticancer potential. Notably, compounds with specific substituents on the thiazole ring demonstrated enhanced activity against human colon carcinoma and breast cancer cell lines .
- Mechanistic Insights : The biological assays indicated that structural variations significantly influence the antitumor efficacy. For instance, introducing aromatic groups at specific positions led to improved binding affinity and cytotoxicity against cancer cells .
Antibacterial Properties
This compound has also been explored for its antibacterial properties. Research indicates that derivatives of this compound can effectively combat drug-resistant bacterial strains.
- Improved Solubility and Efficacy : Recent studies have focused on enhancing the solubility of thiazole-based antibiotics while maintaining their antibacterial activity. For example, modifications led to compounds with improved oral bioavailability and reduced toxicity against mammalian cells .
Case Studies
- Biphenylthiazole Antibiotics : A study developed a series of oxadiazolylbiphenylthiazoles that included this compound derivatives. These compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a significant improvement in solubility compared to first-generation antibiotics .
- Mechanism of Action : The mechanism underlying the antibacterial activity involves targeting bacterial cell wall synthesis and inhibiting protein synthesis pathways, leading to bactericidal effects without significant resistance development .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 1,3-thiazole-4-carboximidate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but lacks the carboximidate group.
1,3,4-Thiadiazole: Contains an additional nitrogen atom in the ring.
Oxazole: Similar structure but with an oxygen atom instead of sulfur
Uniqueness
Methyl 1,3-thiazole-4-carboximidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
methyl 1,3-thiazole-4-carboximidate |
InChI |
InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3 |
InChI Key |
ANZWWGDXKYZKSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















